

BRD0705: Application Notes and Protocols for a Selective GSK3 α Inhibitor

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Compound of Interest

Compound Name: BRD0705

Cat. No.: B2589819

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility, storage, and application of **BRD0705**, a potent and selective inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α). The following protocols are intended to serve as a foundation for researchers utilizing **BRD0705** in their studies.

Chemical Properties and Solubility

BRD0705 is a small molecule inhibitor with a molecular weight of 321.42 g/mol and a chemical formula of C₂₀H₂₃N₃O. It is a valuable tool for investigating the specific roles of GSK3 α in various biological processes, including its implications in diseases such as Acute Myeloid Leukemia (AML).

Table 1: Solubility of **BRD0705**

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	64 - 300 mg/mL (199.11 - 933.36 mM)	Sonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is advised as hygroscopic DMSO can reduce solubility. [1] [2]
In vivo Formulation	5 - 7.5 mg/mL (15.56 - 23.33 mM)	A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Sonication is recommended for a clear solution. [2]

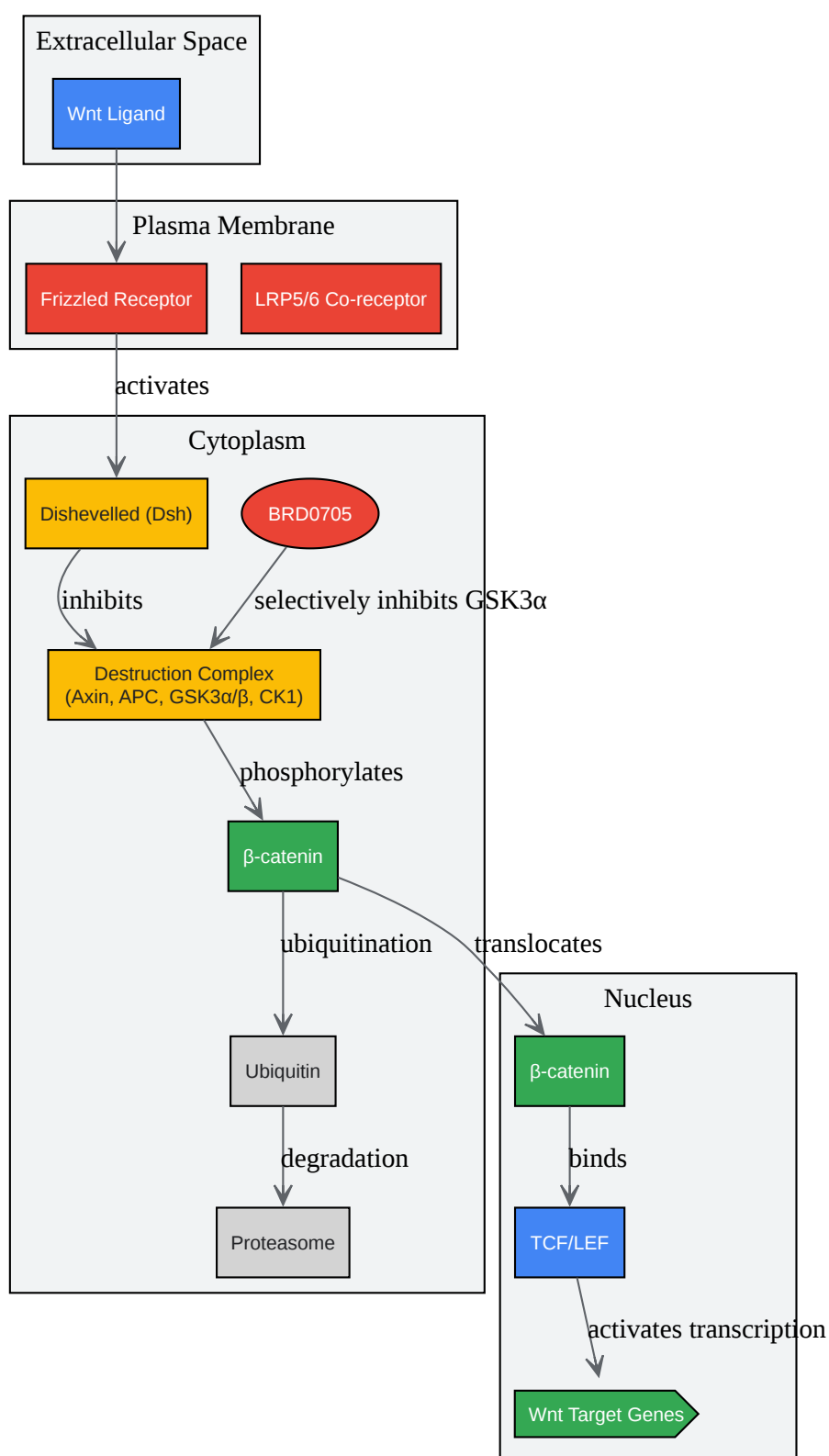
Storage:

- Powder: Store at -20°C for up to 3 years.
- In Solvent: Store stock solutions at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

BRD0705 is a potent and selective, orally active inhibitor of GSK3 α with an IC₅₀ of 66 nM. It exhibits approximately 8-fold selectivity for GSK3 α over its isoform, GSK3 β (IC₅₀ of 515 nM).[\[3\]](#)[\[4\]](#) This selectivity is crucial as it allows for the decoupling of GSK3 α inhibition from the activation of the Wnt/ β -catenin signaling pathway, a common effect of dual GSK3 α/β inhibitors that can lead to off-target effects.

GSK3 α is a serine/threonine kinase involved in numerous cellular processes. In the canonical Wnt signaling pathway, GSK3 α , as part of a destruction complex, phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 α by **BRD0705** prevents this phosphorylation, leading to the stabilization and nuclear translocation of β -catenin, and subsequent activation of TCF/LEF-mediated transcription of Wnt target genes. However, due to its selectivity for GSK3 α , **BRD0705** has been shown to inhibit GSK3 α kinase function without significantly stabilizing β -catenin in certain cellular contexts like AML, thus mitigating potential neoplastic concerns.[\[1\]](#)



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Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of **BRD0705**.

Experimental Protocols

Preparation of BRD0705 Stock Solution

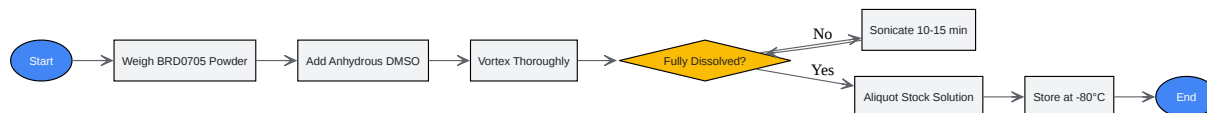
Objective: To prepare a concentrated stock solution of **BRD0705** in DMSO for in vitro experiments.

Materials:

- **BRD0705** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Bring the **BRD0705** powder and DMSO to room temperature.
- Weigh the desired amount of **BRD0705** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 311.12 μ L of DMSO to 1 mg of **BRD0705**).
- Vortex the tube thoroughly to dissolve the powder.
- If the powder is not fully dissolved, sonicate the solution for 10-15 minutes.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.



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